molecular formula C11H9NO2 B14521432 1-Acetyl-3-benzylideneaziridin-2-one CAS No. 62846-43-9

1-Acetyl-3-benzylideneaziridin-2-one

Cat. No.: B14521432
CAS No.: 62846-43-9
M. Wt: 187.19 g/mol
InChI Key: ZRIOVANNONJBBO-UHFFFAOYSA-N
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Description

1-Acetyl-3-benzylideneaziridin-2-one is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their significant ring strain, which makes them highly reactive and useful intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Acetyl-3-benzylideneaziridin-2-one can be synthesized through several methods. One common approach involves the reaction of N-tosyl imines with in situ generated iodomethyllithium. This method provides an efficient and general synthesis of aziridines with high diastereoselectivity . Another method involves the use of chiral aldimines derived from phenylalaninal, which also proceeds with high diastereoselectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-3-benzylideneaziridin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Ring Opening: Common reagents include nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or peracids can be used for oxidation reactions, while reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

    Substitution: Substitution reactions can be facilitated by the use of appropriate catalysts and solvents to achieve the desired selectivity and yield.

Major Products Formed

The major products formed from these reactions include various substituted amines, alcohols, and thiols, depending on the nucleophile used in the ring-opening reactions. Oxidation and reduction reactions yield oxidized or reduced derivatives of the compound, while substitution reactions produce substituted aziridines or benzylidene derivatives.

Mechanism of Action

The mechanism of action of 1-Acetyl-3-benzylideneaziridin-2-one involves its high reactivity due to the ring strain of the aziridine moiety. The compound can undergo nucleophilic ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. The presence of the acetyl and benzylidene groups further modulates its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Aziridine: A simple three-membered nitrogen-containing ring without additional substituents.

    N-Tosylaziridine: An aziridine derivative with a tosyl group, which enhances its stability and reactivity.

    1-Benzyl-2-aziridinone: A similar compound with a benzyl group and an aziridinone moiety.

Uniqueness

1-Acetyl-3-benzylideneaziridin-2-one is unique due to the presence of both acetyl and benzylidene groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes the compound valuable in various fields of research and industry.

Properties

CAS No.

62846-43-9

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

1-acetyl-3-benzylideneaziridin-2-one

InChI

InChI=1S/C11H9NO2/c1-8(13)12-10(11(12)14)7-9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

ZRIOVANNONJBBO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=CC2=CC=CC=C2)C1=O

Origin of Product

United States

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